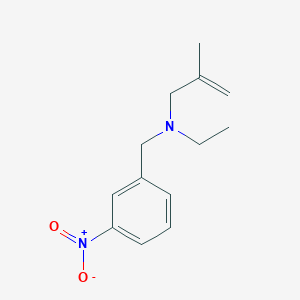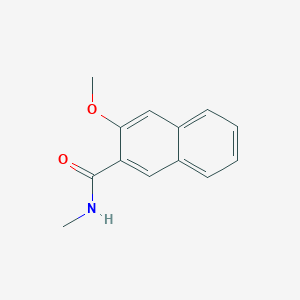![molecular formula C19H26N2O2 B5633171 N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B5633171.png)
N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex acetamide derivatives. A typical synthesis route involves the reaction of specific acetic acids with diamines in dry conditions, followed by recrystallization to purify the compound. For instance, Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of specific reagents under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been elucidated using various spectroscopic techniques, including HNMR and LC-MS, complemented by crystallography. These methods provide detailed information on the spatial arrangement of atoms within the molecule and their electronic environment, essential for understanding the compound's chemical behavior. The molecular structure exhibits specific intermolecular and intramolecular hydrogen bonding, contributing to its stability and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitution, where the acetamide nitrogen can act as a nucleophile, and condensation reactions, essential for synthesizing more complex molecules. The reactivity of these compounds towards different reagents can be exploited in synthetic organic chemistry to create a wide range of derivatives with potential biological activities (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure, particularly the presence of functional groups and the compound's overall polarity. Understanding these properties is essential for predicting the compound's behavior in different environments and its interaction with biological molecules (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of N-isobutyl-2-(2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide and related compounds are defined by their reactivity patterns, stability under various conditions, and interactions with other molecules. These properties are pivotal for their potential therapeutic applications, as they influence the compound's pharmacodynamics and pharmacokinetics. Chemical stability, reactivity towards biological targets, and resistance to metabolic degradation are among the key considerations in medicinal chemistry (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-(2-oxopyrrolidin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-16(2)14-20(12-6-10-17-8-4-3-5-9-17)19(23)15-21-13-7-11-18(21)22/h3-6,8-10,16H,7,11-15H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLMERVCFWBBB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC=CC1=CC=CC=C1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C/C=C/C1=CC=CC=C1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5633098.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)

![2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5633112.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5633117.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5633127.png)
![1-[2-(diethylamino)ethyl]-6-methoxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B5633139.png)
![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-6-ethylpyridin-2(1H)-one](/img/structure/B5633144.png)


![N-[4-({[(1-phenylcyclopropyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5633161.png)

![4-methyl-6-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B5633192.png)
